![molecular formula C20H15N3O2 B13760592 1-Phenyl-2-[(2-phenylimidazo[1,2-c]pyrimidin-5-yl)oxy]ethan-1-one CAS No. 54535-55-6](/img/structure/B13760592.png)
1-Phenyl-2-[(2-phenylimidazo[1,2-c]pyrimidin-5-yl)oxy]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-2-[(8-phenyl-1,3,7-triazabicyclo[430]nona-2,4,6,8-tetraen-2-yl)oxy]ethanone is a complex organic compound with the molecular formula C20H15N3O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-2-[(8-phenyl-1,3,7-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-2-yl)oxy]ethanone typically involves the reaction of 1-phenyl-2-bromoethanone with 8-phenyl-1,3,7-triazabicyclo[4.3.0]nona-2,4,6,8-tetraene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-2-[(8-phenyl-1,3,7-triazabicyclo[4.3.0]nona-2-yl)oxy]ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the phenyl or triazabicyclo groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
Major products formed from these reactions include phenyl-substituted ketones, alcohols, and amines, as well as various substituted triazabicyclo derivatives.
Scientific Research Applications
1-phenyl-2-[(8-phenyl-1,3,7-triazabicyclo[4.3.0]nona-2-yl)oxy]ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-phenyl-2-[(8-phenyl-1,3,7-triazabicyclo[4.3.0]nona-2-yl)oxy]ethanone involves its interaction with specific molecular targets and pathways. The compound’s triazabicyclo structure allows it to bind to certain enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-2-propanol: A useful pharmaceutical intermediate with similar structural features.
1-phenyl-2-propanone: Another related compound used in organic synthesis.
Uniqueness
1-phenyl-2-[(8-phenyl-1,3,7-triazabicyclo[43
Properties
CAS No. |
54535-55-6 |
|---|---|
Molecular Formula |
C20H15N3O2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-phenyl-2-(2-phenylimidazo[1,2-c]pyrimidin-5-yl)oxyethanone |
InChI |
InChI=1S/C20H15N3O2/c24-18(16-9-5-2-6-10-16)14-25-20-21-12-11-19-22-17(13-23(19)20)15-7-3-1-4-8-15/h1-13H,14H2 |
InChI Key |
KVZNTDKUEZLRAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)C=CN=C3OCC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


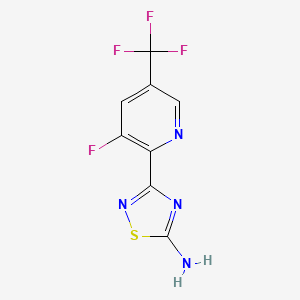
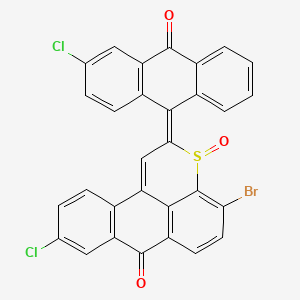
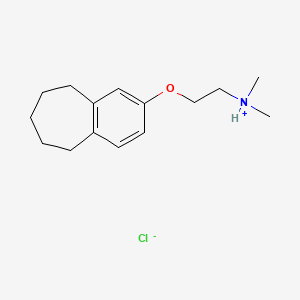
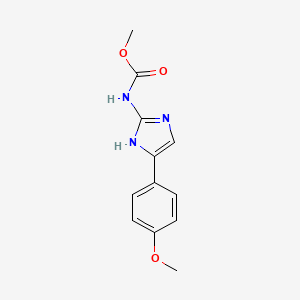
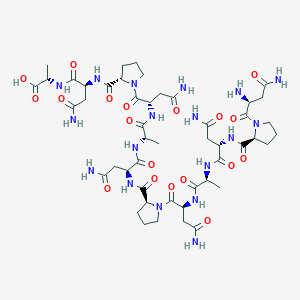

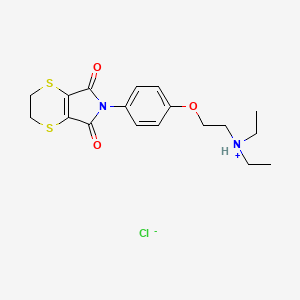
![N-[(Z)-(2-nitrophenyl)methylideneamino]aniline](/img/structure/B13760539.png)
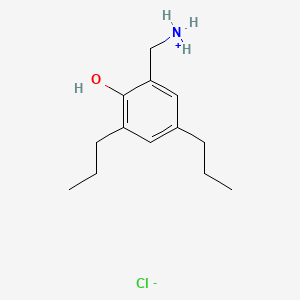
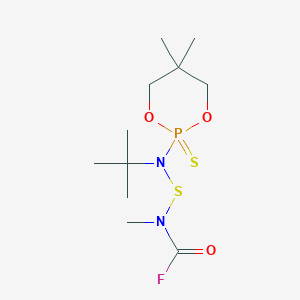
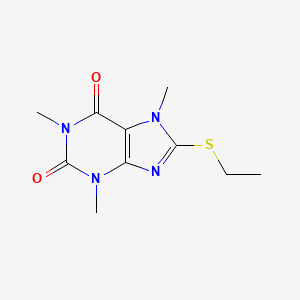
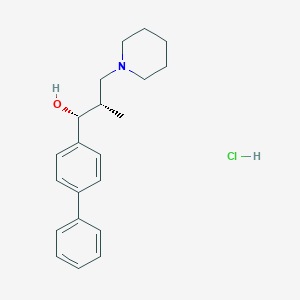
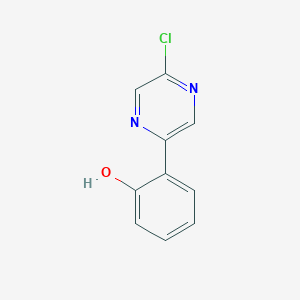
![1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B13760569.png)
